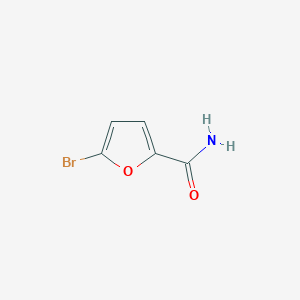

5-Bromo-2-furamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32222. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDAOWISEQYGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283588 | |

| Record name | 5-bromo-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6134-61-8 | |

| Record name | 6134-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromofuran-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Bromo-2-Furamide from 2-Furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust three-step synthesis of 5-bromo-2-furamide, a valuable building block in medicinal chemistry and drug development, starting from the readily available bio-based platform chemical, 2-furoic acid. The synthesis proceeds via the formation of a methyl ester intermediate, followed by regioselective bromination and subsequent amidation. This guide provides detailed experimental protocols, quantitative data for each step, and visualizations of the chemical transformations and workflows.

Overall Synthesis Scheme

The synthesis of this compound from 2-furoic acid is achieved through a three-step sequence:

-

Esterification: 2-Furoic acid is first converted to its methyl ester, methyl 2-furoate, to protect the carboxylic acid functionality and facilitate the subsequent bromination step.

-

Bromination: The furan ring of methyl 2-furoate is selectively brominated at the 5-position to yield methyl 5-bromo-2-furoate.

-

Amidation: The methyl ester of methyl 5-bromo-2-furoate is then converted to the primary amide, this compound, via ammonolysis.

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields, reaction conditions, and other key parameters.

Step 1: Esterification of 2-Furoic Acid to Methyl 2-furoate

The esterification of 2-furoic acid is typically achieved via Fischer-Speier esterification, using an excess of methanol as both the reactant and solvent, with a catalytic amount of strong acid.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-furoic acid.

-

Add an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-furoate as a liquid. Further purification can be achieved by distillation.

| Parameter | Value | Reference |

| Reactants | 2-Furoic Acid, Methanol | N/A |

| Catalyst | Concentrated Sulfuric Acid | N/A |

| Reaction Time | 2 - 4 hours | [1] |

| Temperature | Reflux (~65°C) | [1] |

| Typical Yield | >95% | N/A |

Table 1: Quantitative data for the esterification of 2-furoic acid.

Figure 2: Experimental workflow for the synthesis of methyl 2-furoate.

Step 2: Bromination of Methyl 2-furoate to Methyl 5-bromo-2-furoate

The bromination of methyl 2-furoate is a regioselective electrophilic aromatic substitution, yielding the 5-bromo isomer.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyl 2-furoate in a suitable solvent (or neat).

-

Heat the solution to 50°C with stirring.

-

Carefully add bromine dropwise over a period of 15 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 50°C for an additional 15 minutes.

-

Pour the cooled reaction mixture into cold water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (e.g., using a hexanes-ethyl acetate gradient) to yield methyl 5-bromo-2-furoate.

| Parameter | Value |

| Reactants | Methyl 2-furoate, Bromine |

| Reaction Time | 0.5 hours |

| Temperature | 50°C |

| Typical Yield | 85% |

Table 2: Quantitative data for the bromination of methyl 2-furoate.

Step 3: Amidation of Methyl 5-bromo-2-furoate to this compound

The conversion of the methyl ester to the primary amide can be achieved by heating with aqueous ammonia. This process is known as ammonolysis.

Experimental Protocol (General Procedure):

-

In a pressure-resistant vessel, place methyl 5-bromo-2-furoate.

-

Add an excess of concentrated aqueous ammonia solution.

-

Seal the vessel and heat the mixture with vigorous stirring. The reaction temperature and time will need to be optimized, but temperatures in the range of 100-150°C for several hours are a typical starting point for ester ammonolysis.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration, wash with cold water, and dry to obtain this compound.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over a suitable drying agent, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

| Parameter | Value (Typical) |

| Reactants | Methyl 5-bromo-2-furoate, Aqueous Ammonia |

| Reaction Time | Several hours (requires optimization) |

| Temperature | 100 - 150°C (requires optimization) |

| Typical Yield | Moderate to good (highly substrate dependent) |

Table 3: General conditions for the amidation of methyl 5-bromo-2-furoate.

Signaling Pathways and Logical Relationships

The synthesis of this compound from 2-furoic acid involves a logical progression of chemical transformations designed to achieve the desired product with good yield and selectivity. The following diagram illustrates the decision-making process and the rationale behind the chosen synthetic route.

Figure 3: Logical workflow of the synthetic strategy.

Conclusion

The synthesis of this compound from 2-furoic acid is a well-defined, three-step process that is amenable to laboratory-scale preparation. The key steps involve the protection of the carboxylic acid as a methyl ester, regioselective bromination of the furan ring, and subsequent conversion of the ester to the desired primary amide. The protocols provided in this guide, along with the tabulated data, offer a solid foundation for researchers in the fields of organic synthesis and drug discovery to produce this valuable chemical intermediate. Optimization of the final amidation step may be required to achieve maximum yield and purity.

References

5-bromo-2-furamide chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-bromo-2-furamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with both a bromine atom and a carboxamide group, offers multiple sites for chemical modification. The electron-rich furan core, combined with the reactive carbon-bromine bond and the versatile amide functionality, makes it an attractive scaffold for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound, intended to support research and development in related fields.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for designing synthetic routes, purification procedures, and for understanding the compound's behavior in various chemical environments.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNO₂ | - |

| Molecular Weight | 190.00 g/mol | [1] |

| IUPAC Name | 5-bromofuran-2-carboxamide | - |

| CAS Number | 29823-22-3 | - |

| Appearance | Solid | [1] |

| LogP | 0.86 | [1] |

| LogSW | -1.23 | [1] |

| Topological Polar Surface Area (tPSA) | 56.2 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Note: Data for the parent this compound is limited; some properties are inferred from closely related derivatives or computational models.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dictated by its three primary functional components: the furan ring, the carbon-bromine bond, and the amide group.

Reactions at the Carbon-Bromine Bond: Cross-Coupling

The C-Br bond at the 5-position is the most reactive site for transformations, particularly palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the bromo-substituent an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds.[2]

-

Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or esters to form 5-aryl-2-furamides. It is a highly versatile method for creating biaryl structures.[3][4]

-

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 5-alkynyl-2-furamides.[2]

-

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling with various primary or secondary amines, leading to 5-amino-2-furamide derivatives.[5]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactions involving the Furan Ring

The furan ring is an electron-rich aromatic system, typically prone to electrophilic substitution. However, the amide group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.[6]

-

Electrophilic Substitution: Reactions like nitration and sulfonation, if they occur, would be directed to the 4-position due to the directing effects of the existing substituents. Milder conditions are necessary to avoid ring-opening or polymerization.[6]

Reactions of the Amide Group

The amide functionality can undergo several characteristic reactions.

-

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding 5-bromo-2-furoic acid.[7]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a 5-bromo-2-(aminomethyl)furan.

Caption: Key reactive pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and modification of this compound.

Protocol 1: Synthesis of this compound

This is a two-step procedure starting from 2-furoic acid.

Step 1: Synthesis of 5-bromo-2-furoic acid

-

Reaction Setup: In a flask protected from light, dissolve 2-furoic acid (1.0 equiv.) in a suitable solvent such as glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add bromine (1.0-1.1 equiv.) dropwise while maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Pour the reaction mixture into ice-cold water. The product, 5-bromo-2-furoic acid, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product. The melting point should be approximately 188-190 °C.[7]

Step 2: Amidation of 5-bromo-2-furoic acid

-

Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-bromo-2-furoic acid (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, 1.5-2.0 equiv.) and a catalytic amount of DMF.

-

Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) for 2-4 hours until the solid dissolves and gas evolution ceases.

-

Ammonia Addition: Cool the reaction mixture to 0 °C. In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide. Slowly add the cooled acyl chloride solution to the ammonium hydroxide with vigorous stirring, maintaining the temperature at 0 °C.

-

Workup: A precipitate of this compound will form. Stir for an additional 30 minutes.

-

Purification: Collect the crude product by filtration. Wash the solid with cold water and diethyl ether. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

References

- 1. Hit2Lead | this compound | SC-9071676 [hit2lead.com]

- 2. benchchem.com [benchchem.com]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. Catalytic cross-coupling reactions [ruhr-uni-bochum.de]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 7. 5-Bromo-2-furoic acid 99 585-70-6 [sigmaaldrich.com]

Spectroscopic Characterization of 5-Bromo-2-Furamide: An In-depth NMR Analysis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-bromo-2-furamide. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols, and a workflow for structural elucidation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the furan ring and the hydrogen bonding capabilities of the amide group. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such small organic molecules.[1] By analyzing the chemical shifts, coupling constants, and integration of NMR signals, one can elucidate the precise connectivity and chemical environment of each atom in the molecule. This guide outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides a standardized protocol for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the known spectra of 2-furamide and analysis of substituent effects, where the electron-withdrawing bromine atom at the C5 position influences the chemical shifts of the furan ring protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H3 | ~ 7.20 - 7.30 | Doublet (d) | J3-4 ≈ 3.5 - 3.7 | 1H | Furan Ring Proton |

| H4 | ~ 6.50 - 6.60 | Doublet (d) | J4-3 ≈ 3.5 - 3.7 | 1H | Furan Ring Proton |

| -NH₂ | ~ 5.50 - 7.00 | Broad Singlet (br s) | - | 2H | Amide Protons |

Note: The chemical shift of the amide protons (-NH₂) can vary significantly depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C2 | ~ 145 - 148 | Furan Ring Carbon (attached to -CONH₂) |

| C3 | ~ 123 - 126 | Furan Ring CH |

| C4 | ~ 114 - 116 | Furan Ring CH |

| C5 | ~ 120 - 123 | Furan Ring Carbon (attached to Br) |

| C=O | ~ 158 - 162 | Amide Carbonyl |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.[2][3]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which is particularly useful for observing exchangeable amide protons.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[2] Vortex the vial until the sample is completely dissolved.

-

Filtration and Transfer: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

-

Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, referencing to the residual solvent peak is often sufficient.[4]

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following are generalized acquisition parameters. Instrument-specific optimization may be required.[5]

Protocol 1: ¹H NMR Spectroscopy

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): 12-16 ppm.

-

Number of Scans (NS): 8-16 scans. This can be increased for more dilute samples to improve the signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

Protocol 2: ¹³C NMR Spectroscopy

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): 200-220 ppm.

-

Number of Scans (NS): 1024 or more, as the ¹³C nucleus is significantly less sensitive than ¹H.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis.

Caption: Workflow for NMR Spectroscopic Characterization.

Spectral Interpretation

-

¹H NMR Spectrum: The spectrum is expected to show two signals in the aromatic region corresponding to the furan protons. The protons at the C3 and C4 positions will appear as doublets due to coupling with each other (J3-4). Typical coupling constants for adjacent protons in a furan ring are in the range of 3-4 Hz.[6][7] The amide (-NH₂) protons will likely appear as a single broad peak that integrates to two protons. Its chemical shift can be variable and its signal may be exchanged with D₂O.

-

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display five distinct signals. The signal for the carbonyl carbon of the amide group is expected at the lowest field (~158-162 ppm). The four carbons of the furan ring will appear in the aromatic region. The carbon attached to the bromine (C5) and the carbon attached to the amide group (C2) will be downfield compared to the protonated carbons (C3 and C4) due to the electronegativity of the substituents.

By combining the information from both ¹H and ¹³C NMR spectra, the complete structure of this compound can be confidently confirmed. For more complex structures or to resolve ambiguities, 2D NMR experiments such as COSY (to confirm H-H couplings) and HSQC/HMBC (to confirm C-H connectivities) would be employed.[5]

References

- 1. omicsonline.org [omicsonline.org]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. benchchem.com [benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

In-depth Analysis of 5-bromo-2-furamide: A Compound Awaiting Biological Exploration

Despite significant interest in the biological activities of brominated heterocyclic compounds, a comprehensive technical guide on the mechanism of action of 5-bromo-2-furamide in biological systems cannot be compiled at this time due to a lack of available scientific literature and experimental data.

Extensive searches of public scientific databases and literature have revealed no specific studies detailing the biological evaluation, cellular targets, or mechanism of action for this compound. While research exists for structurally related compounds containing a furan ring or a bromo-substituent, direct extrapolation of their biological activities to this compound would be scientifically unfounded. The precise biological effects of a molecule are highly dependent on its unique three-dimensional structure and chemical properties, and even minor structural modifications can lead to vastly different pharmacological profiles.

The scientific community has actively investigated various derivatives of furan and other brominated compounds, revealing a wide range of biological activities. For instance, studies on other bromo-substituted heterocyclic compounds have reported activities such as antimicrobial, anti-inflammatory, and anticancer effects. One example is the antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane), which is understood to exert its effect through the oxidation of essential protein thiols. However, it is crucial to emphasize that bronidox is a structurally distinct molecule from this compound, and their mechanisms of action are not interchangeable.

The absence of published data for this compound suggests that it may be a novel compound that has not yet been subjected to extensive biological screening or mechanistic studies. Alternatively, it could be an intermediate in chemical syntheses that has not been investigated for its own biological properties.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the current landscape represents an open field for investigation. Future research would need to begin with fundamental in vitro studies to ascertain its biological activity.

Future Directions for Research

To elucidate the mechanism of action of this compound, a systematic series of experiments would be required. A hypothetical workflow for such an investigation is outlined below.

Initial Biological Screening

The first step would be to screen this compound against a panel of cancer cell lines and microbial strains to identify any potential cytotoxic or antimicrobial activity.

Diagram: Initial Biological Screening Workflow

Caption: A flowchart illustrating the initial steps to determine the biological activity of this compound.

Target Identification and Mechanism of Action Studies

If biological activity is confirmed, the next phase would involve identifying the molecular target(s) and elucidating the mechanism of action. This could involve a variety of experimental approaches.

Diagram: Target Identification Workflow

Caption: A workflow for identifying the molecular target(s) and mechanism of action of a biologically active compound.

The Furan Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, structural rigidity, and synthetic tractability have made it a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the furan scaffold, detailing its synthesis, biological activities, and the mechanisms of action of key furan-containing drugs. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for both synthesis and biological evaluation are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular and procedural intricacies.

Synthesis of the Furan Scaffold

The construction of the furan ring is a fundamental aspect of its application in medicinal chemistry. Several named reactions have become standard methods for the synthesis of substituted furans.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely employed method that involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan.[1]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction [2]

-

Reagents and Equipment: Hexane-2,5-dione, p-toluenesulfonic acid monohydrate, toluene, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate, round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator.

-

Procedure:

-

To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

-

Heat the mixture to reflux and monitor the azeotropic removal of water.

-

Upon completion of the reaction (as monitored by TLC), cool the reaction mixture to room temperature.

-

Wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylfuran.

-

Feist-Benary Furan Synthesis

The Feist-Benary synthesis involves the base-catalyzed reaction of an α-halo ketone with a β-dicarbonyl compound to produce a substituted furan.[3] This method is particularly useful for the synthesis of furans with a wider range of substituents.[2]

Experimental Protocol: Synthesis of a Substituted Furan via Feist-Benary Reaction [2]

-

Reagents and Equipment: Ethyl acetoacetate, pyridine, 2-bromoacetophenone, ethanol, diethyl ether, 1 M HCl, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate, round-bottom flask, reflux condenser, rotary evaporator.

-

Procedure:

-

To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL), add pyridine (0.87 g, 11 mmol).

-

Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux for 4 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the furan product.

-

Biological Activities of Furan-Containing Compounds

The furan scaffold is a key pharmacophore in compounds exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of the furan nucleus is a significant synthetic strategy in drug discovery.[4]

Antibacterial Activity

Furan derivatives, particularly nitrofurans, are well-established antibacterial agents. Nitrofurantoin, for instance, is a widely used antibiotic for treating urinary tract infections.[5] Its mechanism involves the reduction of the nitro group by bacterial reductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other cellular components.[5]

| Compound | Organism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Escherichia coli | 16-64 | [6] |

| Nitrofurantoin | Staphylococcus saprophyticus | ≤32 | [6] |

Anticancer Activity

Numerous furan-containing compounds have demonstrated significant potential as anticancer agents.[7] Their mechanisms of action are diverse and can include inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular microtubule dynamics.[7]

| Compound | Cell Line | IC50 (µM) | Reference |

| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | [7] |

| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | [7] |

| Sorafenib | Raf-1 Kinase | 0.006 | [8][9] |

| Sorafenib | B-Raf Kinase | 0.022 | [8][9] |

| Sorafenib | VEGFR-2 | 0.090 | [8][9] |

| Sorafenib | PDGFR-β | 0.057 | [8][9] |

Anti-inflammatory Activity

The furan scaffold is also present in several anti-inflammatory agents. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

(Quantitative data for anti-inflammatory furan derivatives is an active area of research, and specific IC50 values are often proprietary or reported in specialized literature.)

Key Furan-Containing Drugs and Their Mechanisms of Action

Several clinically successful drugs incorporate the furan scaffold, highlighting its importance in pharmaceutical development.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[9] It targets both the Raf/MEK/ERK signaling pathway involved in cell proliferation and the VEGFR and PDGFR pathways, which are crucial for angiogenesis.[8][9]

Sorafenib's dual inhibition of Raf kinases and receptor tyrosine kinases.

Dantrolene: A Muscle Relaxant

Dantrolene is a muscle relaxant used to treat malignant hyperthermia and spasticity.[10] It functions by inhibiting the release of calcium from the sarcoplasmic reticulum in muscle cells, thereby uncoupling excitation from contraction.[10] It acts as an antagonist of the ryanodine receptor (RyR1), a calcium release channel.[11]

Dantrolene's inhibition of calcium release via the ryanodine receptor.

Ranitidine: An H2 Receptor Antagonist

Ranitidine is a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease. It acts as a competitive and reversible inhibitor of the histamine H2 receptor in gastric parietal cells, leading to a reduction in gastric acid secretion.[12]

Ranitidine's blockade of the histamine H2 receptor signaling pathway.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of furan derivatives is crucial for their development as therapeutic agents. Standardized in vitro assays are commonly used for initial screening.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay for determining the MIC of an antibacterial compound.[6]

Experimental Protocol: Broth Microdilution MIC Assay [6]

-

Materials and Equipment: Test compound (furan derivative), bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, incubator, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

-

Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[13]

Experimental Protocol: MTT Assay for Cytotoxicity [13]

-

Materials and Equipment: Test compound, cancer cell line (e.g., MCF-7), normal cell line (e.g., MCF-10A), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, incubator, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Experimental and Logical Workflows

The discovery and development of novel furan-based drugs follow a structured workflow, from initial synthesis to biological screening and lead optimization.

A generalized workflow for the discovery of furan-based therapeutic agents.

Conclusion

The furan scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its enduring relevance in medicinal chemistry. A thorough understanding of the synthetic methodologies, mechanisms of action, and biological evaluation techniques, as detailed in this guide, is paramount for researchers and drug development professionals seeking to harness the full potential of this remarkable heterocyclic core. The continued exploration of the furan scaffold, guided by a rational design and a deep understanding of its chemical and biological properties, promises to yield the next generation of innovative medicines.

References

- 1. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncology-central.com [oncology-central.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 12. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

potential biological targets of brominated furans

An In-depth Technical Guide to the Potential Biological Targets of Brominated Furans

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated furans are a class of heterocyclic organic compounds that have garnered significant attention from the scientific community. These molecules can be of natural origin, found in marine algae, or synthetic, developed for various applications.[1] They are also known byproducts formed during the incineration of materials containing brominated flame retardants (BFRs).[2] Their structural diversity and reactivity make them potent modulators of biological processes. Understanding the specific molecular targets of brominated furans is crucial for both toxicological risk assessment and the development of novel therapeutic agents, particularly in the fields of antimicrobials and cancer therapy.[2][3]

This technical guide provides a comprehensive overview of the known and . It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding for research and development professionals.

Established Biological Targets in Bacteria

Certain brominated furanones, particularly those isolated from the marine alga Delisea pulchra and their synthetic analogs, are well-documented for their ability to interfere with bacterial communication and virulence systems.[1][4]

Quorum Sensing (QS) Systems

Quorum sensing is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors, including biofilm formation and virulence factor production.[1] Brominated furanones have been identified as potent inhibitors of these pathways.

Primary Targets:

-

LasR Regulator: In Pseudomonas aeruginosa, a key opportunistic pathogen, brominated furanones act as antagonists to the LasR receptor, a transcriptional regulator central to the QS cascade. Molecular docking analyses suggest that the gem-dibromomethylene group on some furanones enhances their binding affinity to the active site of LasR, thereby inhibiting its function.[4][5]

Quantitative Data: Inhibition of QS-Regulated Virulence Factors

The following table summarizes the effective concentrations of the brominated furanone GBr in inhibiting virulence factors in P. aeruginosa.

| Compound | Target Organism | Assay | Effective Concentration | Reference |

| GBr | P. aeruginosa PA14 | Pyocyanin Production | 25 µM & 50 µM | [4][5] |

| GBr | P. aeruginosa PA14 | Biofilm Formation | 25 µM & 50 µM | [4][5] |

| GBr | P. aeruginosa PA14 | Swarming Motility | 25 µM & 50 µM | [4][5] |

| GBr | Murine Cutaneous Abscess Model | Decreased Necrosis & Systemic Spread | 25 µM & 50 µM | [4][5] |

Signaling Pathway: Quorum Sensing Inhibition

Type III Secretion Systems (T3SS)

The T3SS is a needle-like apparatus used by many Gram-negative bacteria to inject virulence proteins (effectors) directly into host cells. Brominated furanones have been shown to inhibit the secretion of these effector proteins.

Primary Targets:

-

T3SS Secretion Apparatus: While the exact molecular target within the T3SS is not fully elucidated, brominated furanones like C-30 and GBr effectively inhibit the secretion of key effector proteins such as ExoS, ExoT, and ExoU in P. aeruginosa.[4][5] This suggests an interference with the secretion machinery itself or its regulation.

Potential Eukaryotic Targets

The biological activity of brominated furans is not limited to bacteria. Studies on related brominated compounds, particularly BFRs, and the parent furan molecule suggest several potential targets in eukaryotic systems, which are highly relevant for toxicological assessment.

Aryl Hydrocarbon Receptor (AhR)

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes) and modulates immune and inflammatory responses.[6][7]

Interaction Mechanism:

-

Antagonism: While not direct agonists, some polybrominated diphenyl ethers (PBDEs), which are structurally related to certain brominated furans, have been shown to act as AhR antagonists.[8] They can inhibit the induction of AhR-responsive genes and CYP1A1 activity that is normally triggered by potent AhR agonists like dioxins.[8]

-

Agonism: Conversely, studies on brominated parabens have demonstrated that these compounds can exhibit AhR agonist activity, with the degree of activity depending on the bromination pattern.[9] This suggests that brominated furans could potentially act as either agonists or antagonists depending on their specific structure.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

Endocrine System Receptors

A significant body of evidence points to BFRs as endocrine-disrupting chemicals (EDCs).[10] These compounds can interfere with the synthesis, transport, and action of hormones.

Potential Targets:

-

Thyroid Hormone System: BFRs are well-confirmed to affect thyroid hormone levels.[10][11] Some hydroxylated metabolites of PBDEs can bind to the thyroid hormone transport protein transthyretin (TTR), potentially displacing thyroxine (T4) and disrupting hormone homeostasis.[12][13]

-

Steroid Hormone Systems: There is growing evidence that BFRs can interfere with estrogen and androgen systems.[10] For example, novel BFRs like DBDPE have been shown to increase 17β-estradiol (E2) levels in male zebrafish, indicating a potential to disrupt sex hormone regulation.[14]

-

Adrenal Hormones: Research on human adrenal cells has shown that a common PBDE flame retardant overstimulates the production of aldosterone, a hormone critical for regulating blood pressure and electrolyte balance.[15]

Mitochondrial Proteins

Studies on the toxicity of the parent compound, furan, provide critical insights into potential targets for its brominated derivatives. Furan is a potent hepatotoxin that requires metabolic activation by cytochrome P450 enzymes to form a reactive metabolite, cis-2-butene-1,4-dial.[16][17] This reactive species covalently binds to cellular macromolecules, particularly proteins.

Primary Targets:

-

Mitochondrial Enzymes: Proteomic studies have identified that furan's reactive metabolite overwhelmingly targets proteins within the mitochondria.[18] These include enzymes critical for:

-

Energy Metabolism: Glucose metabolism and ATP synthesis.

-

Fatty Acid β-oxidation.

-

Redox Homeostasis: Proteins involved in managing oxidative stress.

-

-

Consequence: The functional loss of these key mitochondrial proteins is believed to disrupt cellular energy production, increase oxidative stress, and ultimately trigger hepatocyte cell death.[18]

Logical Pathway: Furan Bioactivation and Mitochondrial Targeting

Experimental Protocols

Identifying the direct molecular targets of small molecules like brominated furans is a key challenge in drug discovery and toxicology. A combination of affinity-based and label-free methods is often employed.

General Target Identification Workflow: Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify direct binding partners in a native cellular environment.[19] It involves synthesizing a probe molecule that is structurally similar to the parent compound but also contains a photo-activatable group (like a diazirine) and an affinity tag (like biotin).[20][21]

Workflow Diagram: Live-Cell Photoaffinity Labeling

Detailed Steps:

-

Probe Synthesis: A derivative of the brominated furan of interest is synthesized to include a photo-reactive group and a biotin tag at a position determined not to interfere with its biological activity.[20]

-

Cellular Incubation: Live cells are incubated with the photoaffinity probe, allowing it to enter the cells and bind to its target protein(s). A parallel control experiment including an excess of the original, unlabeled brominated furan is crucial to confirm specific binding.[21]

-

UV Crosslinking: The cells are irradiated with UV light of a specific wavelength, which activates the photo-reactive group on the probe, causing it to form a covalent bond with the nearest amino acid residue on the target protein.[19]

-

Lysis and Affinity Purification: The cells are lysed, and the entire proteome is collected. The biotin-tagged probe-protein complexes are then captured from the lysate using streptavidin-coated agarose beads.[20]

-

Elution and Identification: After washing away non-specifically bound proteins, the captured proteins are eluted from the beads. They are then separated by SDS-PAGE, and the resulting protein bands are excised, digested (e.g., with trypsin), and identified using mass spectrometry.[18]

Protocol: T3SS Inhibition Assay

This protocol is adapted from methodologies used to assess the effect of brominated furanones on P. aeruginosa.[4][22]

Objective: To determine if a compound inhibits the secretion of T3SS effector proteins.

Methodology:

-

Bacterial Culture: Grow P. aeruginosa strains (e.g., PA14) overnight in Luria-Bertani (LB) broth.

-

Induction of T3SS: Subculture the bacteria in LB broth containing a T3SS-inducing agent (e.g., 5 mM EGTA and 20 mM MgCl₂) to create a low-calcium environment, which triggers T3SS expression and secretion.

-

Compound Treatment: Add the brominated furan (e.g., GBr at 25 µM and 50 µM) or vehicle control (DMSO) to the induced cultures. Incubate for a defined period (e.g., 3-4 hours) at 37°C with shaking.

-

Separation of Fractions: Centrifuge the cultures to separate the bacterial cells (pellet) from the supernatant, which contains the secreted proteins.

-

Protein Precipitation: Precipitate the proteins from the supernatant using a method like trichloroacetic acid (TCA) precipitation.

-

Western Blot Analysis:

-

Resuspend the precipitated proteins in loading buffer and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for T3SS effector proteins (e.g., anti-ExoS, anti-ExoT).

-

Use a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Analysis: Compare the intensity of the effector protein bands in the treated samples to the vehicle control. A significant reduction in band intensity indicates inhibition of T3SS secretion.

Protocol: AhR-Responsive Reporter Gene Assay (EROD Assay)

This protocol measures the activity of CYP1A1, a classic AhR target gene, as an indicator of AhR activation.[8][9]

Objective: To determine if a compound acts as an agonist or antagonist of the AhR signaling pathway.

Methodology:

-

Cell Culture: Plate cells that express a functional AhR pathway (e.g., human HepG2 or mouse H1G1.1c3 hepatoma cells) in multi-well plates and allow them to adhere overnight.

-

Compound Treatment:

-

Agonist Test: Treat the cells with various concentrations of the test brominated furan for a set period (e.g., 24-72 hours).

-

Antagonist Test: Co-treat the cells with a known AhR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD) and various concentrations of the test brominated furan.

-

-

EROD Assay:

-

After treatment, replace the culture medium with a reaction buffer containing the substrate 7-ethoxyresorufin.

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C. The CYP1A1 enzyme will convert 7-ethoxyresorufin to the fluorescent product resorufin.

-

Stop the reaction (e.g., by adding fluorescamine in acetonitrile).

-

-

Fluorescence Measurement: Measure the fluorescence of resorufin using a plate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis:

-

Agonist: An increase in fluorescence compared to the vehicle control indicates AhR activation.

-

Antagonist: A decrease in the TCDD-induced fluorescence in the presence of the test compound indicates AhR antagonism.

-

Normalize fluorescence values to total protein content in each well to control for cytotoxicity.

-

Conclusion and Future Directions

The biological targets of brominated furans are diverse, spanning both prokaryotic and eukaryotic systems. In bacteria, they are established inhibitors of quorum sensing and Type III secretion, making them promising candidates for anti-virulence therapies.[4] In eukaryotes, the evidence, largely inferred from studies on related BFRs and the parent furan molecule, points toward potential interactions with the aryl hydrocarbon receptor, disruption of endocrine signaling pathways, and covalent modification of critical mitochondrial proteins.[8][10][18] This latter effect, leading to impaired energy metabolism and increased oxidative stress, is a key mechanism of furan-induced toxicity.

For drug development professionals, the anti-QS properties of brominated furanones offer a compelling avenue for combating antibiotic-resistant pathogens. For toxicologists and researchers, the potential for endocrine disruption and mitochondrial damage highlights the need for continued investigation into the health risks associated with environmental exposure to these compounds.

Future research should focus on:

-

Definitive Target Identification: Employing unbiased, modern proteomic techniques like photoaffinity labeling to definitively identify the direct binding partners of various brominated furans in both bacterial and human cells.

-

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a library of brominated furan derivatives to understand how the position and number of bromine atoms influence target specificity and biological activity.[3]

-

In Vivo Validation: Moving beyond in vitro models to validate the observed effects and targets in relevant animal models of infection and toxicity.[4][5]

References

- 1. A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijabbr.com [ijabbr.com]

- 4. mdpi.com [mdpi.com]

- 5. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Interactions of Polybrominated Diphenyl Ethers with the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Occurrence and AhR activity of brominated parabens in the Kitakami River, North Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brominated flame retardants as possible endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. endocrine.org [endocrine.org]

- 16. researchgate.net [researchgate.net]

- 17. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]

- 18. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Video: Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling [jove.com]

- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

CAS number and molecular weight of 5-bromo-2-furamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furamide is a halogenated heterocyclic compound belonging to the furan family. The presence of the furan ring, a common scaffold in medicinal chemistry, and the bromine substituent make it a molecule of interest for potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential biological activities of this compound, drawing upon data from structurally related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6134-61-8 | [1] |

| Molecular Formula | C₅H₄BrNO₂ | [1] |

| Molecular Weight | 189.99 g/mol | |

| IUPAC Name | 5-bromofuran-2-carboxamide | [1] |

| Synonyms | 5-Bromo-2-furancarboxamide | [1] |

Synthesis Protocol

Step 1: Conversion of 5-Bromo-2-Furoic Acid to 5-Bromo-2-Furoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-furoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 5-bromo-2-furoyl chloride can be used in the next step without further purification.

Step 2: Amidation of 5-Bromo-2-Furoyl Chloride to this compound

-

Cool the crude 5-bromo-2-furoyl chloride in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (an excess, e.g., 10-20 equivalents) to the flask with vigorous stirring. The reaction is exothermic.

-

Continue stirring the mixture at room temperature for 1-2 hours after the addition is complete.

-

The solid precipitate of this compound is then collected by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted ammonia and ammonium chloride.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is limited in the available literature, the broader class of brominated furan and benzofuran derivatives has demonstrated significant potential in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Various furan and benzofuran derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, certain benzofuran derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. The mechanism of action for some related brominated antimicrobial compounds, such as 5-bromo-5-nitro-1,3-dioxane, is believed to involve the oxidation of essential protein thiols, leading to enzyme inhibition and the disruption of microbial growth.

Cytotoxic Activity

Derivatives of phenyl 5-bromofuran-2-carboxylate have been investigated for their cytotoxic effects against various human cancer cell lines. These studies indicate that the bromofuran scaffold can serve as a basis for the development of novel anticancer agents. The cytotoxic activity is often evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) against cell lines like HeLa (cervical cancer), K562 (leukemia), and MOLT-4 (leukemia). For some brominated benzofuran derivatives, IC₅₀ values have been reported in the low micromolar range, demonstrating significant cytotoxic potential.

The table below summarizes representative cytotoxic data for structurally related brominated furan and benzofuran derivatives.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Phenyl 5-bromofuran-2-carboxylates | HeLa | Varies | [1] |

| Phenyl 5-bromofuran-2-carboxylates | K562 | Varies | [1] |

| Phenyl 5-bromofuran-2-carboxylates | MOLT-4 | Varies | [1] |

| Brominated Benzofuran Derivatives | K562 | 5.0 | [2] |

| Brominated Benzofuran Derivatives | HL-60 | 0.1 | [2] |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound. Experimental validation for this compound is required.

Experimental Protocols

General Method for Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of novel compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, K562) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value from the dose-response curve.[1]

Visualizations

Proposed Synthetic Workflow for this compound

Caption: A proposed two-step synthesis of this compound.

Hypothetical Signaling Pathway for Anticancer Activity

Given that structurally related compounds exhibit anticancer properties, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a simplified, hypothetical pathway that such a compound might influence.

Caption: A hypothetical signaling pathway potentially targeted by this compound.

References

Commercial Availability and Technical Profile of 5-Bromo-2-Furamide

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-2-furamide, a heterocyclic organic compound of interest in chemical and pharmaceutical research. The document details its commercial availability from various suppliers, outlines a plausible synthetic route, and presents key physicochemical and biological activity data derived from publicly available sources and analogous compounds. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

Commercial Availability and Suppliers

This compound (CAS No. 6134-61-8) is commercially available from a range of chemical suppliers. These vendors offer the compound in various purities and quantities, catering to the needs of both small-scale research and larger development projects. The table below summarizes a selection of prominent suppliers.

| Supplier | Location | Purity | Quantity |

| Sigma-Aldrich | International | ≥95% | Custom |

| ChemBridge | San Diego, CA, USA | Screening Compound | Inquire |

| J & K SCIENTIFIC LTD. | Beijing, China | 95% | 1g, 5g, 10g, 25g |

| Wuhan Chemwish Technology Co., Ltd | Wuhan, China | 98% | 1g, 5g, 25g, 50g, 100g, 500g |

| Nanjing Chalf-Pharm Technology Co., Ltd. | Nanjing, China | 97% | Inquire |

| Shangdong Youbang Biochemical Technology Co.,LTD | Shandong, China | 98% | 1g, 5g, 10g, 25g, 50g, 100g, 200g, 500g, 1kg |

| Amadis Chemical Company Limited | Hangzhou, China | Inquire | Inquire |

| Acros Organics | International | Inquire | Inquire |

| Advanced Chemical Intermediates Ltd. | N/A | Inquire | Inquire |

| Pure Chemistry Scientific Inc. | N/A | Inquire | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO₂ | ChemicalBook[1] |

| Molecular Weight | 189.99 g/mol | ChemicalBook[1] |

| CAS Number | 6134-61-8 | ChemicalBook[1] |

| Appearance | Solid | Inferred |

| Synonyms | 5-Bromofuran-2-carboxamide, 2-Furancarboxamide, 5-bromo- | ChemicalBook[1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 5-bromo-2-furoic acid.

Step 1: Formation of 5-Bromo-2-furoyl chloride 5-Bromo-2-furoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an anhydrous solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature and may be heated to reflux to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation of 5-Bromo-2-furoyl chloride The crude 5-bromo-2-furoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF) and cooled in an ice bath. A solution of aqueous ammonia (NH₄OH) or a stream of ammonia gas is then added slowly to the reaction mixture. The reaction is typically exothermic and should be controlled by maintaining a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.

Experimental Protocol: In Vitro Screening of a this compound Analog

While specific experimental protocols for this compound are not available, a detailed protocol for a closely related analog, 5-bromo-N-cyclooctylfuran-2-carboxamide, has been published in the context of high-throughput screening.[2] The following is a summary of the quantitative high-throughput screening (qHTS) assay for inhibitors of Dipeptidyl Peptidase IV (DPP4).

Objective: To identify and characterize inhibitors of human Dipeptidyl Peptidase IV (DPP4) enzymatic activity.

Methodology:

-

Enzyme Preparation: A solution of recombinant human DPP4 enzyme in an appropriate assay buffer (e.g., Tris-HCl) is prepared.

-

Compound Preparation: The test compound, 5-bromo-N-cyclooctylfuran-2-carboxamide, is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to achieve a range of concentrations for dose-response analysis.

-

Assay Procedure:

-

The DPP4 enzyme solution is dispensed into the wells of a 1536-well microplate.

-

The test compound at various concentrations is added to the wells.

-

The plate is incubated for a specified period to allow for the interaction between the enzyme and the inhibitor.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

The plate is incubated at room temperature to allow the reaction to proceed.

-

-

Data Measurement: The fluorescence intensity is measured using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The intensity of the fluorescence is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to control wells (containing enzyme and substrate but no inhibitor). The half-maximal inhibitory concentration (IC₅₀) values are then determined by fitting the dose-response data to a suitable pharmacological model.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively documented in the public domain. However, screening results for the structurally related compound, 5-bromo-N-cyclooctylfuran-2-carboxamide, provide valuable insights into the potential therapeutic areas for this chemical scaffold.

| Target/Assay | Compound | Activity Metric | Value |

| Dipeptidyl Peptidase IV (DPP4) Inhibition | 5-bromo-N-cyclooctylfuran-2-carboxamide | IC₅₀ | 0.891 µM[2] |

| Plasmodium falciparum Proliferation Inhibition | 5-bromo-N-cyclooctylfuran-2-carboxamide | IC₅₀ | 5.25 µM[2] |

The inhibitory activity of the N-cyclooctyl analog against DPP4 suggests that compounds in the this compound series could be investigated as potential agents for the treatment of type 2 diabetes.[2] DPP4 is a key enzyme in glucose metabolism, and its inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and improve glycemic control.

Furthermore, the activity against Plasmodium falciparum, the parasite responsible for malaria, indicates a potential avenue for the development of novel antimalarial agents based on the this compound scaffold.[2]

Conclusion

This compound is a commercially available compound with potential applications in drug discovery, particularly in the areas of metabolic diseases and infectious diseases. While detailed biological studies on this compound itself are limited, the activity of its close analog against DPP4 and Plasmodium falciparum provides a strong rationale for further investigation. The proposed synthetic route offers a straightforward method for its preparation, enabling researchers to access this compound for further screening and development. This technical guide serves as a foundational resource for scientists interested in exploring the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-2-Furamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the utilization of 5-bromo-2-furamide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of a diverse library of 5-aryl-2-furamide derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis. The 5-aryl-2-furamide moiety is a privileged structure found in numerous compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols outlined herein provide a robust starting point for the synthesis and exploration of novel 5-aryl-2-furamide derivatives.

Core Synthetic Methodology: Suzuki-Miyaura Coupling

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid involves the use of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-2-furamide.

General Reaction Scheme:

Data Presentation: Representative Reaction Parameters and Yields

While specific data for the Suzuki coupling of this compound is not extensively published in a single source, the following table summarizes representative reaction conditions and yields based on protocols for structurally similar heteroaryl amides, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.[1] These data illustrate the expected outcomes with various electronically and sterically diverse arylboronic acids.

| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 65-75 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 70-80 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 72 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 68 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 60-70 |

| 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 58 |

| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 60-70 |

| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 55-65 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 40-50 |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ (7 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux | >20 | 37 |

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of structurally related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.[1]

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or pinacol ester (1.1 eq.), and potassium phosphate (2.0 eq.).

-

Add tetrakis(triphenylphosphine)palladium(0) (7 mol%).

-

Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

To the flask, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to this compound) and deionized water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The solvent should be degassed prior to use.

-

Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require stirring at reflux for over 20 hours for complete consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-furamide.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Deionized water

-

Microwave reaction vial with a stir bar

Procedure:

-

To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (2.5 eq.).

-

Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100-120 °C for 30-60 minutes.

-

Monitor the reaction for completion by LC-MS.

-

After cooling, work up the reaction as described in Protocol 1, step 8.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery